5-Methyl-2-morpholinobenzo[d]oxazole
CAS No.: 2881-53-0
Cat. No.: VC8261827
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-2-morpholinobenzo[d]oxazole - 2881-53-0](/images/structure/VC8261827.png)
Specification
CAS No. | 2881-53-0 |
---|---|
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 5-methyl-2-morpholin-4-yl-1,3-benzoxazole |
Standard InChI | InChI=1S/C12H14N2O2/c1-9-2-3-11-10(8-9)13-12(16-11)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 |
Standard InChI Key | RWLZXYJUGBZLTE-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3 |
Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of a benzoxazole scaffold—a fused benzene and oxazole ring system—with the following substituents:
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Morpholine group at the 2-position: A six-membered ring containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding capabilities and increased aqueous solubility.
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Methyl group at the 5-position: Enhances lipophilicity and electronic effects on the aromatic ring.
Key identifiers:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₄N₂O₂ | |
Molecular weight | 218.25 g/mol | |
InChIKey | RWLZXYJUGBZLTE-UHFFFAOYSA-N | |
SMILES | CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3 |
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting point | 110°C | |
Predicted boiling point | 359.7 ± 52.0°C | |
Density | 1.218 ± 0.06 g/cm³ | |
Storage conditions | 2–8°C | |
pKa | 3.86 ± 0.10 |
Synthesis and Reactivity
Method | Catalyst/Reagents | Yield | Reference |
---|---|---|---|
Ionic Liquid-Catalyzed | [BPy]I, TBHP, AcOH | ~95% | |
Scaffold Hopping | Morpholine derivatives | N/A | |
Cu-Catalyzed | CuCl₂, HCl | ~90% |
Reactivity and Functionalization
The benzoxazole core undergoes typical electrophilic substitution, while the morpholine group participates in hydrogen bonding and nucleophilic interactions. Key reactions include:
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Electrophilic substitution: Directed by electron-donating methyl and oxygen atoms.
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Nucleophilic displacement: At the 2-position, enabling further functionalization with amines or thiols.
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Oxidation: Potential for modifying the morpholine ring under strong oxidizing conditions.
Applications in Medicinal and Synthetic Chemistry
Pharmaceutical Intermediates
The morpholine group enhances solubility and bioavailability, making this compound a precursor for:
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Antipsychotics: Structural analogs of clozapine.
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Antidepressants: Serotonin/norepinephrine reuptake inhibitors.
Synthetic Building Block
Used in:
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Heterocyclic coupling: Suzuki-Miyaura cross-coupling to introduce aryl groups.
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Thioether formation: Reaction with thiols to create bioactive derivatives .
Future Research Directions
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Biological Profiling:
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High-throughput screening for anticancer and antimicrobial activity.
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In silico docking studies to predict binding to Alzheimer’s-related targets (e.g., AChE, BACE1).
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Sustainability:
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Development of solvent-free or flow chemistry protocols.
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Catalytic asymmetric synthesis to improve enantioselectivity.
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Derivative Synthesis:
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Introduction of halogens or alkyl chains to modulate bioactivity.
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Prodrug design leveraging the morpholine group.
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